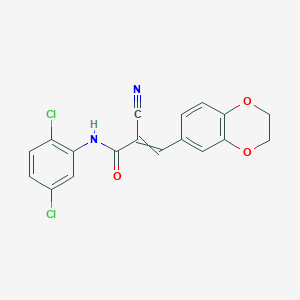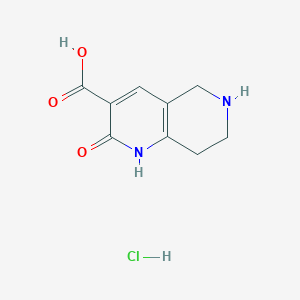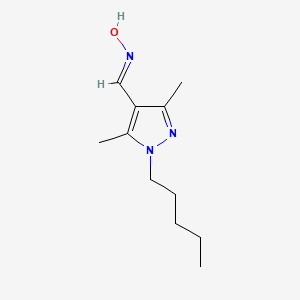![molecular formula C16H20N2O3S B2529585 4-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]sulfonylmorpholine CAS No. 328028-65-5](/img/structure/B2529585.png)
4-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]sulfonylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]sulfonylmorpholine, also known as DPM-1001, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonylmorpholines, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 4-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]sulfonylmorpholine is not fully understood. However, it has been proposed that it exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been suggested that it exerts its anti-cancer and anti-tumor effects by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
4-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]sulfonylmorpholine has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are known to contribute to the development of various diseases. It has also been found to inhibit the growth and proliferation of cancer cells, and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]sulfonylmorpholine is its ability to selectively target cancer cells, while leaving healthy cells unharmed. This makes it a potential candidate for cancer therapy, as it may reduce the side effects associated with traditional chemotherapy. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and limit its therapeutic efficacy.
Orientations Futures
There are several future directions for the research of 4-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]sulfonylmorpholine. One potential direction is to investigate its potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential direction is to investigate its mechanism of action in more detail, in order to gain a better understanding of how it exerts its anti-inflammatory, anti-cancer, and anti-tumor effects. Additionally, future research could focus on improving the solubility and bioavailability of this compound, in order to enhance its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of 4-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]sulfonylmorpholine involves a multi-step process that starts with the reaction of 2,5-dimethylpyrrole with 3-bromoanisole to form 3-(2,5-dimethylpyrrol-1-yl)anisole. This intermediate is then reacted with p-toluenesulfonyl chloride to form the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with morpholine to form 4-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]sulfonylmorpholine.
Applications De Recherche Scientifique
4-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]sulfonylmorpholine has shown promising results in various scientific research studies. It has been found to possess anti-inflammatory, anti-cancer, and anti-tumor properties. In addition, it has also been found to have potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
4-[3-(2,5-dimethylpyrrol-1-yl)phenyl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-13-6-7-14(2)18(13)15-4-3-5-16(12-15)22(19,20)17-8-10-21-11-9-17/h3-7,12H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKTZIHIIFMPDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]sulfonylmorpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(furan-2-ylmethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2529506.png)
![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(thiophen-2-ylmethyl)benzamide](/img/structure/B2529507.png)
![5-bromo-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2529508.png)
![(Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2529510.png)
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-phenylpropanamide](/img/structure/B2529511.png)


![2-[[5-Ethylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2529516.png)
![4-((2-methylbenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2529518.png)
![3-{[1-(5-Fluoro-1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2529519.png)
![1-{[2-(1-Hydroxycyclobutyl)ethyl]sulfanyl}ethan-1-one](/img/structure/B2529521.png)
![3-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2529522.png)
